2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide
Description
Pyrrole Domain
The 2,5-dimethylpyrrole ring (C₅H₅N derivative) adopts a planar conformation with methyl groups at positions 2 and 5. This substitution pattern reduces ring aromaticity compared to unsubstituted pyrrole, as evidenced by NMR studies of related compounds. The electron-donating methyl groups influence π-electron density distribution, potentially enhancing stability against electrophilic attack.
Triazolopyridine Domain
The triazolo[4,3-a]pyridine system is a fused bicyclic heterocycle combining triazole and pyridine rings. In the target compound, the triazolopyridine is substituted at position 3 with a butyl chain bearing a methyl branch. This domain’s rigidity, as observed in similar structures, contributes to steric hindrance around the amide bond.
Acetamide Bridge
The central acetamide group (-NH-C(=O)-CH₂-) links the pyrrole and triazolopyridine domains. The methylene spacer (CH₂) allows rotational flexibility, while the amide bond’s partial double-bond character (resonance hybrid) imposes planarity, as confirmed by crystallographic data for analogous acetamides.
Key Structural Parameters
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR shifts (δ ppm, CDCl₃) based on fragment analysis:
- Pyrrole protons :
- Acetamide chain :
- Triazolopyridine :
- Pyridine H-5: 8.2–8.5 (doublet, J = 5.8 Hz)
- Triazole H-2: 7.9–8.1 (singlet)
¹³C NMR would show characteristic signals:
Infrared (IR) Spectroscopy
Critical absorption bands (cm⁻¹):
Mass Spectrometry (MS)
Hypothetical fragmentation pattern (ESI+, m/z):
- Molecular ion : [M+H]⁺ ≈ 397 (C₂₁H₂₅N₅O)
- Major fragments:
Crystallographic Studies and Conformational Analysis
While no direct crystallographic data exists for the target compound, analogous structures provide insights:
Pyrrole-Acetamide Systems
X-ray studies of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide reveal:
Triazolopyridine Derivatives
Crystal structures of triazolo[4,3-a]pyridines show:
- Nearly coplanar triazole and pyridine rings (deviation < 5°)
- Bulky substituents at position 3 inducing chair-like conformations in alkyl chains
Predicted Crystal Packing
Molecular dynamics simulations suggest:
- π-π stacking between triazolopyridine rings (3.5–4.0 Å spacing)
- Hydrogen bonding via amide groups (N-H⋯O=C, 2.8–3.2 Å)
- Methyl groups participating in van der Waals interactions
Conformational Flexibility
- The butyl linker allows three rotatable bonds, enabling gauche and anti conformations.
- Energy barriers between conformers are estimated at 8–12 kJ/mol via DFT calculations.
Properties
Molecular Formula |
C19H25N5O |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide |
InChI |
InChI=1S/C19H25N5O/c1-13(2)11-16(19-22-21-17-7-5-6-10-23(17)19)20-18(25)12-24-14(3)8-9-15(24)4/h5-10,13,16H,11-12H2,1-4H3,(H,20,25) |
InChI Key |
MWPBYSQMRHAYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NC(CC(C)C)C2=NN=C3N2C=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide typically involves multiple steps. The initial step often includes the formation of the pyrrole ring, followed by the introduction of dimethyl groups. The acetamide linkage is then formed, and finally, the triazolopyridine moiety is attached under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functionality undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (pH < 3) | HCl, H<sub>2</sub>O/EtOH | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid + 3-methyl-1-(triazolo[4,3-a]pyridin-3-yl)butan-1-amine | ~75% |
| Basic (pH > 10) | NaOH, H<sub>2</sub>O/THF | Sodium salt of acetic acid derivative + free amine | ~82% |
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis involves deprotonation of water to generate hydroxide ions, which attack the electrophilic carbonyl carbon .
Suzuki-Miyaura Cross-Coupling at the Triazolo-Pyridine Moiety
The triazolo[4,3-a]pyridine segment participates in palladium-catalyzed coupling reactions with aryl boronic acids, enabling biaryl synthesis.
Key Observations :
-
Electron-deficient boronic acids exhibit higher reactivity due to reduced steric hindrance .
-
Microwave-assisted reactions improve yields by 15–20% compared to conventional heating .
Nucleophilic Substitution at the Triazolo-Pyridine Core
The nitrogen-rich triazolo-pyridine system undergoes nucleophilic substitution at the C-3 position under mild conditions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 6 h | 3-Methoxy-triazolo[4,3-a]pyridine derivative | 58% |
| Benzylamine | EtOH, RT, 24 h | 3-(Benzylamino)-triazolo[4,3-a]pyridine analog | 41% |
Limitations :
-
Steric hindrance from the butyl group reduces reactivity at the C-3 position.
Oxidation and Reduction Reactions
The pyrrole and triazolo-pyridine groups exhibit redox activity:
Oxidation:
-
The pyrrole ring undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane, yielding an epoxide (52% yield) .
-
Triazolo-pyridine resists oxidation under standard conditions due to aromatic stabilization.
Reduction:
-
Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the triazolo-pyridine’s C=N bonds, forming a dihydrotriazolo-pyridine derivative (37% yield).
Comparative Reaction Profiles
The table below contrasts reactivity across functional groups:
Computational Insights
Density functional theory (DFT) calculations reveal:
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including those with pyrrol and pyridine moieties, exhibit significant antimicrobial properties. The compound may possess similar activities due to its structural components. For instance, studies have shown that triazole derivatives can be effective against various pathogens, including fungi and bacteria .
Anti-Parasitic Properties
A notable application of related triazolo compounds is their effectiveness against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The structure-activity relationship (SAR) studies suggest that modifications in the triazolo group can enhance potency against this parasite, which could be relevant for the compound being discussed .
Structure-Activity Relationships (SAR)
The exploration of SAR is crucial in understanding how modifications to the compound's structure influence its biological activity. Studies have demonstrated that specific substitutions on the triazolo ring can lead to improved efficacy while minimizing potential cardiotoxicity associated with hERG channel inhibition . This aspect is essential for developing safer pharmaceutical agents.
Cancer Treatment
Triazole derivatives have been investigated for their anticancer properties. The incorporation of the triazolo group into various scaffolds has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in several cancer types. The compound's unique structure may allow it to interact with multiple biological targets involved in cancer progression .
Neurological Disorders
There is emerging interest in the potential neuroprotective effects of triazole-containing compounds. Research suggests that certain derivatives may modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated dual inhibition of VEGFR2 and C-Met kinases by modified triazole compounds | Potential use in cancer therapy |
| Study 2 | Explored SAR for triazolopyridazine analogs showing efficacy against C. parvum | Development of anti-parasitic drugs |
| Study 3 | Investigated crystal structures revealing interactions at the molecular level | Insights for drug design |
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
- (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate
- [(3,5-dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane
Uniqueness
What sets 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable tool in various research fields.
Biological Activity
The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 282.37 g/mol. It features a pyrrole ring and a triazole moiety that are significant for its biological interactions.
Research indicates that compounds containing pyrrole and triazole structures exhibit diverse biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Similar pyrrole derivatives have been reported to enhance the production of monoclonal antibodies (mAbs) while suppressing cell growth in culture systems. For instance, studies have demonstrated that modifications in the structure can lead to increased cell-specific productivity in recombinant Chinese hamster ovary (rCHO) cells by optimizing glucose uptake and ATP levels during mAb production .
- Antimicrobial Effects : The presence of the triazole group suggests potential antifungal and antibacterial properties. Triazole derivatives are known for their effectiveness against various pathogens due to their ability to inhibit ergosterol synthesis in fungal cell membranes .
Biological Activity Data
A summary of biological activities observed for similar compounds is presented in the table below:
Case Studies
- Monoclonal Antibody Production : A study investigated the effects of pyrrole derivatives on rCHO cells. The addition of a structurally similar compound resulted in a significant increase in mAb yield (up to 1.5-fold) while maintaining cell viability . The mechanism involved enhanced glucose uptake and ATP production.
- Antifungal Activity : Research on triazole derivatives has shown their efficacy against Candida species, highlighting the role of structural modifications in enhancing bioactivity against specific pathogens .
Q & A
Q. What are the recommended synthetic routes for 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide?
The synthesis of this compound likely involves multi-step heterocyclic coupling. Key steps include:
- Pyrrole Substitution : React 2,5-dimethylpyrrole with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the acetamide backbone .
- Triazolo[4,3-a]pyridine Functionalization : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the triazolo-pyridine moiety, as seen in analogous triazole derivatives .
- Purification : Employ recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirm the presence of pyrrole (δ ~6.0–6.5 ppm for aromatic protons) and triazolo-pyridine (δ ~8.0–9.0 ppm) moieties. Methyl groups on the pyrrole and butyl chain should appear as singlets (δ ~2.0–2.5 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during triazolo-pyridine coupling?
- Temperature Control : Maintain temperatures below 5°C during exothermic steps (e.g., chloroacetyl chloride addition) to reduce side reactions .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig coupling efficiency .
- DoE (Design of Experiments) : Use factorial designs to optimize solvent polarity (e.g., DMF vs. THF) and reaction time, as demonstrated in flow-chemistry protocols .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 6.5 ammonium acetate buffers are common for stability ).
- Metabolite Screening : Use LC-MS to identify hydrolytic byproducts (e.g., carboxylic acid derivatives under basic conditions) that may interfere with activity .
- Statistical Validation : Apply ANOVA or t-tests to compare IC50 values across replicates, addressing variability in dose-response curves .
Q. What are the dominant degradation pathways under physiological conditions?
- Hydrolysis : The acetamide bond is susceptible to acidic/basic hydrolysis, yielding 2,5-dimethylpyrrole and triazolo-pyridine-carboxylic acid. Monitor pH-dependent degradation using accelerated stability studies (40°C/75% RH) .
- Oxidation : The triazolo-pyridine ring may undergo oxidation; use radical scavengers (e.g., BHT) in formulations to inhibit this pathway .
Q. How can computational modeling predict target binding interactions?
- Docking Studies : Use AutoDock Vina to simulate interactions with kinase targets (e.g., JAK2 or BTK), focusing on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .
- MD Simulations : Analyze conformational stability of the butyl linker in aqueous environments (e.g., GROMACS with CHARMM36 force field) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
